![molecular formula C19H21N3O2 B2790865 2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate CAS No. 321686-45-7](/img/structure/B2790865.png)
2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate
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Overview
Description
2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been extensively studied for its pharmacological properties, and its synthesis, mechanism of action, and physiological effects have been well documented.
Scientific Research Applications
- Application : These micelles can be loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin. Additionally, they can be used for simultaneous codelivery of DNA and quercetin, making them promising drug delivery systems .
- Application : It can be used as a photoinitiator in cell encapsulation applications and as a co-initiator with camphorquinone (CQ) to create self-adhesive composites for dental materials .
- Application : Researchers explore its use as a platform for designing nanocarriers with finely tuned composition and properties for targeted therapies .
- Application : By loading quercetin into the micelles, researchers aim to enhance its therapeutic efficacy against cancer cells .
- Application : These nanoaggregates could potentially serve as carriers for gene delivery, combining drug and gene therapy .
Drug Delivery Systems
Photoinitiators in Dental Materials
Biocompatible Polymers
Anticancer Potential
Gene Delivery
Metabolic Activity Studies
Mechanism of Action
Target of Action
It’s known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Isoindoline derivatives have been found to modulate the dopamine receptor d2 , suggesting a potential application as antipsychotic agents . The compound may interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .
Biochemical Pathways
Indole derivatives are known to affect a wide array of biological pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s molecular weight is 323396 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have a range of potential effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that the compound has a boiling point of 29645℃ , suggesting that it may be stable under a wide range of temperatures.
properties
IUPAC Name |
2-(dimethylamino)ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-21(2)11-12-24-19(23)14-7-9-16(10-8-14)22-13-15-5-3-4-6-17(15)18(22)20/h3-10,20H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGJVWZMPZCAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate |
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